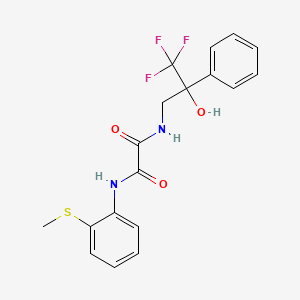

N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. In the context of the provided papers, we see examples of synthesis involving modifications of methylene groups and the use of dimethylformamide dimethylacetal as a reagent . Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be applied to its synthesis, considering the similarities in functional groups and molecular frameworks.

Molecular Structure Analysis

Spectroscopic methods are crucial for analyzing molecular structures. Paper discusses the spectroscopic analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides and provides insights into the conformational preferences of these molecules. The study of gauche conformers and their stabilization through various orbital interactions and hydrogen bonding could be relevant to understanding the molecular structure of "N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide," as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

Chemoselective reactions are a cornerstone of organic synthesis, allowing for the selective modification of one functional group over others in a molecule containing multiple reactive sites . The paper on chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles provides a case study of how different nucleophilic centers in a molecule can be selectively targeted. This knowledge could be applied to the compound , which likely contains multiple nucleophilic centers as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of functional groups such as methylthio, trifluoromethyl, and oxalamide in the compound suggests that it would exhibit unique solubility, reactivity, and stability characteristics. While the papers do not directly address the properties of the specific compound, they do provide examples of how similar functional groups behave in different chemical contexts . These insights could be extrapolated to predict the properties of "N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide."

科学的研究の応用

Pharmacokinetics and Metabolism

Research has explored the pharmacokinetics and metabolism of similar compounds, highlighting their absorption, clearance, and metabolic profiles. For instance, studies on selective androgen receptor modulators (SARMs) reveal insights into the ideal pharmacokinetic characteristics for preclinical development, including low clearance, moderate distribution, and extensive metabolism, which could be relevant for the understanding of related compounds like N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide (Di Wu et al., 2006).

Synthetic Approaches

Novel synthetic methodologies have been developed for the preparation of related oxalamides, demonstrating the potential for diverse applications in organic synthesis and drug development. The acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides provides a high-yielding and operationally simple method, potentially applicable to the synthesis of compounds including N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide (V. Mamedov et al., 2016).

Catalysis and Chemical Transformations

Research on N-oxyl compounds, including those related to N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, underscores their role as catalysts in the selective oxidation of organic molecules. These compounds exhibit significant potential in electrocatalytic reactions and the study of their electrochemical properties can provide valuable insights for applications in chemical synthesis and industrial processes (J. Nutting et al., 2018).

Photophysical Properties and Applications

The development of optical probes and materials based on related compounds has been a focus of research, aiming at applications in biological imaging, photoregulation, and optoelectronics. For example, the synthesis and application of probes for intracellular imaging of hydrogen peroxide highlight the utility of these compounds in biological and chemical sensing (M. Chang et al., 2004).

Crystallization and Material Properties

Studies on the fast crystallization of polymers with soluble-type nucleators shed light on the impact of thermal history and shear flow on material properties. Such research can inform the development of materials and coatings that utilize compounds like N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide for improved performance and functionality (Tianfeng Shen et al., 2016).

作用機序

The mechanism of action of this compound is not specified in the search results. Its biological activity would likely depend on its specific interactions with biological targets, which could be influenced by its molecular structure.

Safety and Hazards

特性

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-27-14-10-6-5-9-13(14)23-16(25)15(24)22-11-17(26,18(19,20)21)12-7-3-2-4-8-12/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFTKCUJFLWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)

![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)

![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)